FAAH Inhibitory Potency: Class-Level Benchmark for the Alkylthiazole Carbamate Series
The compound falls within the scope of Sanofi's alkylthiazole carbamate patent (US 8,912,218), which claims compounds as FAAH inhibitors. While no specific IC50 value for this exact compound is publicly disclosed, the patent establishes that compounds of this structural class are designed to inhibit FAAH, a validated target for pain and inflammation [1]. In related carbamate series, electron-withdrawing para-chloro substituents on the O-aryl ring have been shown to enhance FAAH inhibitory potency while maintaining chemical stability [2]. This compound's 4-chlorophenylacetamide motif is consistent with these SAR trends, suggesting potential for potent FAAH inhibition.
| Evidence Dimension | FAAH inhibitory activity |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred from patent class |
| Comparator Or Baseline | General class of alkylthiazole carbamates (Sanofi patent); 4-chlorophenyl carbamates in related series (IC50 values in nM range per Vacondio et al., 2009) |
| Quantified Difference | Quantitative difference cannot be calculated due to lack of target-specific data |
| Conditions | In vitro FAAH inhibition assays (class-level); specific assay conditions for this compound are not available |
Why This Matters
The compound's structural alignment with the patented FAAH inhibitor class provides a plausible mechanism-based rationale for its use in FAAH-focused research, distinguishing it from thiazole derivatives with alternative biological profiles.
- [1] Abouabdellah, A., et al. (2009) 'Alkylthiazol carbamate derivatives, preparation thereof and therapeutic use thereof', US Patent 8,912,218 B2, assigned to Sanofi. View Source
- [2] Vacondio, F., et al. (2009) 'Structure–Property Relationships of a Class of Carbamate‐Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Chemical and Biological Stability', ChemMedChem, 4, pp. 1495–1504. View Source
